3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
CAS No.: 844653-73-2
Cat. No.: VC7393019
Molecular Formula: C18H21N5O2
Molecular Weight: 339.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844653-73-2 |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 339.399 |
| IUPAC Name | 3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C18H21N5O2/c1-4-21-16(24)14-15(20(3)18(21)25)19-17-22(10-5-11-23(14)17)13-8-6-12(2)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
| Standard InChI Key | GGHNDLBVPLJAOB-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C |
Introduction
3-Ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine derivatives class. It is characterized by a unique molecular structure that includes a purine core modified with various functional groups, making it of significant interest in medicinal chemistry and biological research.
Key Identifiers:
-
PubChem CID: 939268
-
Molecular Formula: C18H21N5O2
-
Molecular Weight: 339.4 g/mol
-
InChI Key: GGHNDLBVPLJAOB-UHFFFAOYSA-N
Synthesis and Preparation
The synthesis of purine derivatives like 3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. These processes require precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Biological and Therapeutic Applications
Purine derivatives are often studied for their potential therapeutic applications, particularly in oncology and infectious diseases. These compounds can interact with specific biological targets such as enzymes or receptors, disrupting cellular processes that may lead to apoptosis in cancer cells or inhibit microbial growth in pathogens.
Research Findings and Future Directions
Research on purine derivatives continues to explore their biological activities and potential therapeutic uses. The unique structure of 3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione makes it a valuable subject for ongoing studies in medicinal chemistry and pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume